

Spectroscopic Profile of 5-Methylisoxazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylisoxazol-3-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Methylisoxazol-3-amine** (CAS No: 1072-67-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

IUPAC Name: 5-methyl-1,2-oxazol-3-amine^[1] Molecular Formula: C₄H₆N₂O^[1] Molecular Weight: 98.10 g/mol ^[1]^[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **5-Methylisoxazol-3-amine**. The data is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR data have been reported for **5-Methylisoxazol-3-amine**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
95.0 - 98.0	C-4
12.2 - 14.5	Methyl group (C-5)
Other data not available	-

Note: Specific peak values for ^1H NMR were not publicly available in the searched literature. The provided ^{13}C NMR data indicates a chemical shift range for the specified carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Methylisoxazol-3-amine** shows characteristic absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
3290 - 3300	N-H stretching
Other data not available	-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
98.0	100.0	[M] ⁺
99.0	7.5	[M+1] ⁺
83.0	2.5	-
67.0	3.8	-
66.0	2.1	-
56.0	9.1	-
55.0	54.0	-
54.0	4.9	-
43.0	33.6	-
42.0	3.9	-
41.0	5.1	-
39.0	5.6	-
28.0	25.8	-

Experimental Protocols

The following are generalized experimental protocols based on the available information for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker AC-300 or equivalent NMR spectrometer was used.[\[1\]](#)
- Sample Preparation: The sample of **5-Methylisoxazol-3-amine** was dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl_3).[\[3\]](#)

- Data Acquisition: ^1H and ^{13}C NMR spectra were acquired at room temperature. Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

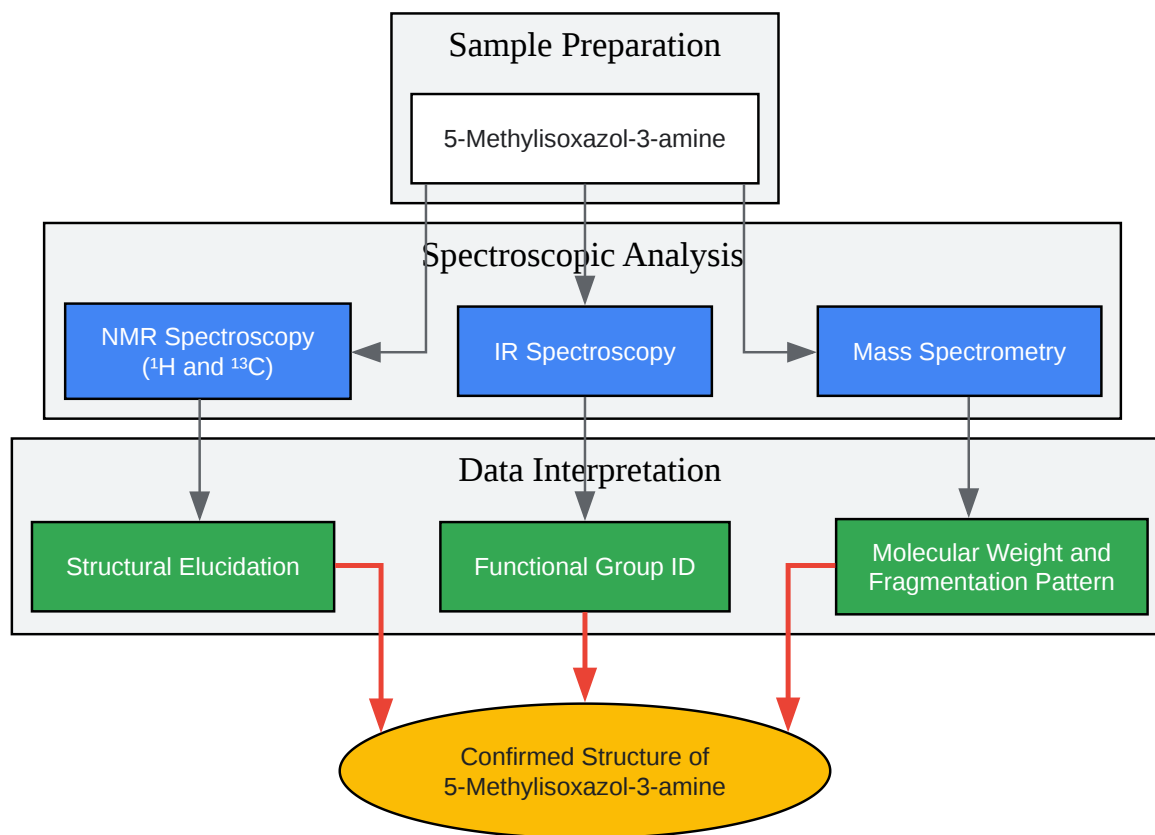
- Instrumentation: A Bruker IFS 85 FT-IR spectrometer or a similar instrument was employed.
[1]
- Sample Preparation: The spectrum was obtained using a Potassium Bromide (KBr) pellet technique.[1] A small amount of the solid sample was ground with dry KBr and pressed into a thin transparent disk. Alternatively, Attenuated Total Reflectance (ATR) or a nujol mull preparation can be used.[1][4]
- Data Acquisition: The IR spectrum was recorded in the transmission mode over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry

- Instrumentation: A TripleTOF 6600 SCIEX for LC-MS or a standard GC-MS instrument was used.[1]
- Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[1]
- Data Acquisition: For GC-MS, the sample was introduced via a gas chromatograph. For LC-MS, the sample was introduced via a liquid chromatograph. The mass analyzer was scanned over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Methylisoxazol-3-amine**.



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Caption: Workflow for the spectroscopic characterization of **5-Methylisoxazol-3-amine**.

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